molecular formula C19H21NO2 B2501723 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide CAS No. 2034527-39-2

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide

Cat. No.: B2501723
CAS No.: 2034527-39-2
M. Wt: 295.382
InChI Key: SNFUWSLCDJQCOT-UHFFFAOYSA-N
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzamide core with a substituted indene moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzoic acid and 2-hydroxy-2,3-dihydro-1H-indene.

    Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2,5-dimethylbenzoic acid and the amine group of the indene derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to modify the indene ring or the benzamide core.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH4 (lithium aluminum hydride) can be employed.

    Substitution: Halogenation, nitration, or sulfonation reactions can be carried out using reagents like Br2 (bromine), HNO3 (nitric acid), or SOCl2 (thionyl chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)-2,5-dimethylbenzamide: A closely related compound with similar structural features.

    N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylbenzamide: Another analog with slight variations in the substitution pattern.

Uniqueness

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-13-7-8-14(2)17(9-13)18(21)20-12-19(22)10-15-5-3-4-6-16(15)11-19/h3-9,22H,10-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFUWSLCDJQCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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